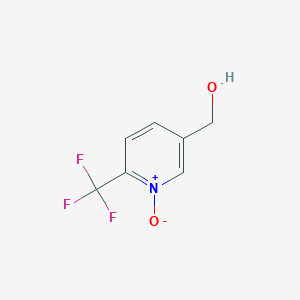
5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate is a synthetic organic compound that features a pyridine ring substituted with hydroxymethyl and trifluoromethyl groups
作用机制
Target of Action
The primary targets of 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide are Factor XIa and plasma kallikrein . These compounds are selective inhibitors of these targets . Factor XIa and plasma kallikrein play crucial roles in the coagulation cascade, and their inhibition can prevent thromboses, embolisms, hypercoagulability, or fibrotic changes .
Mode of Action
The compound interacts with its targets, Factor XIa and plasma kallikrein, by inhibiting their activity . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway that leads to the formation of blood clots . By inhibiting Factor XIa and plasma kallikrein, the compound disrupts this pathway, preventing the downstream effects of clot formation .
Result of Action
The inhibition of Factor XIa and plasma kallikrein by the compound results in the prevention of thromboses, embolisms, hypercoagulability, or fibrotic changes . This can be beneficial in conditions where these events are undesirable or harmful .
生化分析
Biochemical Properties
5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide has been found to interact with several enzymes and proteins in biochemical reactions . For instance, it has been identified as a selective inhibitor of Factor XIa and plasma kallikrein . These interactions are crucial in the regulation of thromboses, embolisms, hypercoagulability, and fibrotic changes .
Cellular Effects
The effects of 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide on cells are primarily related to its role in preventing thromboses, embolisms, hypercoagulability, and fibrotic changes . It influences cell function by interacting with specific cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . Its role as a selective inhibitor of Factor XIa and plasma kallikrein is particularly noteworthy .
Metabolic Pathways
5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)pyridine and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction mechanism.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-(carboxy)-2-(trifluoromethyl)pyridin-1-ium-1-olate.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reactions: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
科学研究应用
5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
5-(Hydroxymethyl)pyridine: A related compound with similar functional groups.
5-(Carboxy)-2-(trifluoromethyl)pyridin-1-ium-1-olate: An oxidation product of the target compound.
属性
IUPAC Name |
[1-oxido-6-(trifluoromethyl)pyridin-1-ium-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6-2-1-5(4-12)3-11(6)13/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOPLQXAGHVAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1CO)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
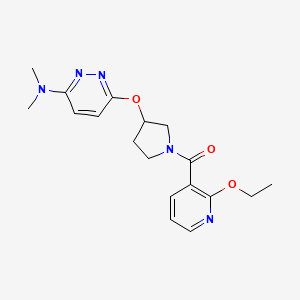
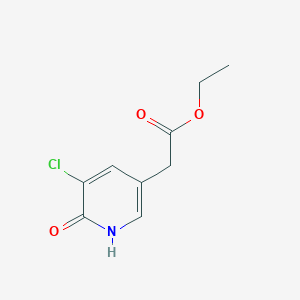
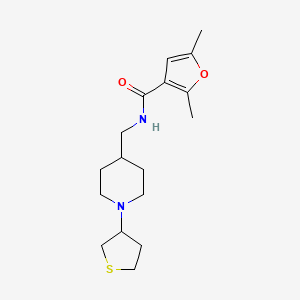
![3-methyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide](/img/structure/B2442641.png)
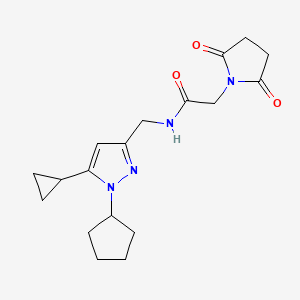
![1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine](/img/structure/B2442645.png)
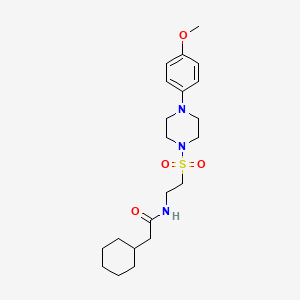
![2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442648.png)
![3-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2442650.png)
![2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2442651.png)
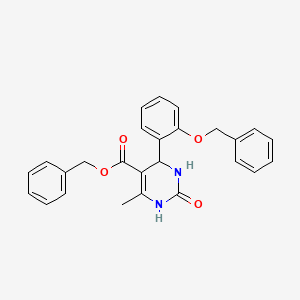
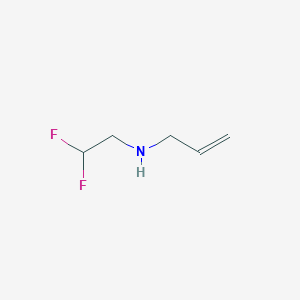
![10-(2,5-dimethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2442655.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2442660.png)
